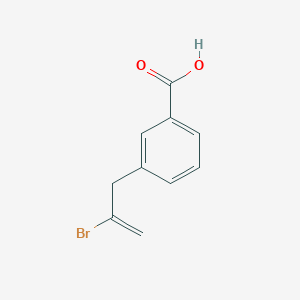

3-(2-Bromo-2-propenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromo-2-propenyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-bromo-2-propenyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-propenyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(2-propenyl)benzoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromo-2-propenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The propenyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: 3-(2-Hydroxy-2-propenyl)benzoic acid.

Oxidation: 3-(2-Carboxy-2-propenyl)benzoic acid.

Reduction: 3-(2-Propyl)benzoic acid.

Aplicaciones Científicas De Investigación

Major Reactions

- Substitution Reactions: The bromine atom can be substituted with nucleophiles, leading to various derivatives.

- Oxidation Reactions: The propenyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or alkanes.

Chemistry

3-(2-Bromo-2-propenyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the production of various derivatives that can be utilized in further chemical research and development.

Biology

The compound has been investigated for its potential biological activities, including:

- Anti-inflammatory Properties: Preliminary studies suggest that it may exhibit anti-inflammatory effects.

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties, indicating potential efficacy against pathogens.

- Anticancer Activity: Research indicates that derivatives of benzoic acid can activate pathways involved in protein degradation, which are critical in cancer cell survival.

Medicine

Due to its structural similarity to bioactive compounds, this compound is being explored for its potential use in drug development. Its interactions with biological macromolecules suggest it could influence metabolic pathways relevant to therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3-(2-Bromo-2-propenyl)benzoic acid involves its interaction with various molecular targets. The bromine atom and the propenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chloro-2-propenyl)benzoic acid

- 3-(2-Iodo-2-propenyl)benzoic acid

- 3-(2-Fluoro-2-propenyl)benzoic acid

Comparison

3-(2-Bromo-2-propenyl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the propenyl group provides a site for further functionalization, enhancing its utility in various applications .

Actividad Biológica

3-(2-Bromo-2-propenyl)benzoic acid, with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.09 g/mol, is an organic compound characterized by a benzoic acid moiety substituted at the meta position with a 2-bromo-2-propenyl group. This unique structure suggests potential biological activities that are currently under investigation. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant properties.

The compound features both a halogen (bromine) and an alkene (propenyl) group, which may influence its reactivity and biological interactions. These functionalities are crucial for understanding its potential mechanisms of action in biological systems.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar structures have demonstrated various biological effects, including antibacterial and antifungal properties. However, specific data on this compound's efficacy against particular pathogens is still limited and requires further exploration.

Anticancer Activity

Research indicates that compounds related to benzoic acids can have cytotoxic effects on cancer cells. The specific mechanisms through which this compound may exert anticancer effects are still being elucidated. Studies on structurally similar compounds have shown that they can activate pathways involved in protein degradation, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical in cancer cell survival and proliferation .

Although there is no definitive documentation on the mechanism of action for this compound, its structural reactivity suggests potential interactions with biological macromolecules like proteins and nucleic acids. Such interactions could influence metabolic pathways, potentially leading to therapeutic applications in cancer treatment and antimicrobial therapies.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methyl-2-propenyl)benzoic acid | C₁₁H₁₂O₂ | Contains a methyl group instead of bromine |

| 4-(Bromopropenyl)benzoic acid | C₁₁H₉BrO₂ | Substituted at para position |

| 3-(Vinyl)benzoic acid | C₉H₈O₂ | Lacks halogen; more reactive due to double bond |

| 3-(Chloro-2-propenyl)benzoic acid | C₁₀H₉ClO₂ | Chlorine substitution alters biological activity |

The distinct combination of halogen and alkene functionalities in this compound may confer unique reactivity patterns compared to these similar compounds.

Case Studies

While specific case studies focusing solely on this compound are scarce, studies involving benzoic acid derivatives highlight the potential for significant biological activity. For instance, research has shown that certain benzoic acid derivatives can enhance proteasome activity in human cells, suggesting a pathway through which this compound might exert effects on cellular processes .

Propiedades

IUPAC Name |

3-(2-bromoprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFVZDLNPPIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641263 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-24-0 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.